3-Pyridylamidoxime
Overview
Description
Preparation Methods
The synthesis of 3-Pyridylamide oxime involves the reaction between hydroxylamine hydrochloride, sodium hydroxide, and 3-cyanopyridine dissolved in ethanol . This method is efficient and yields the desired product in high purity. Industrial production methods often utilize similar reaction conditions but on a larger scale to meet the demand for pharmaceutical applications .
Chemical Reactions Analysis
3-Pyridylamide oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This reaction often involves halogenating agents or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
3-Pyridylamide oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridylamide oxime involves its interaction with molecular targets such as acetylcholinesterase. It reactivates this enzyme by cleaving the bond formed between the enzyme and organophosphate compounds, thereby restoring its normal function . This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
Comparison with Similar Compounds
3-Pyridylamide oxime is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Known for its effectiveness in reactivating acetylcholinesterase.
HI-6: A potent reactivator with a broader spectrum of activity against various organophosphates.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Biological Activity
3-Pyridylamidoxime is a compound of significant interest in biological research due to its diverse applications, particularly in the fields of enzymology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, features a pyridine ring substituted with an amidoxime functional group. This structure contributes to its reactivity and interaction with various biological targets.
The primary mechanism of action for this compound involves its role as a reactivator of acetylcholinesterase (AChE), particularly in cases of organophosphate poisoning. Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and subsequent neurotoxicity. This compound acts by cleaving the bond between AChE and the organophosphate, restoring enzymatic activity and normal neurotransmission.
Enzyme Inhibition Studies
This compound has been extensively studied for its enzyme inhibition properties. It serves as a probe in biochemical pathways, particularly in the study of AChE dynamics.
Table 1: Inhibition Potency of this compound on AChE
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 0.5 | |
Pralidoxime | 0.2 | |
Obidoxime | 0.3 |
This table illustrates that while this compound is effective, other compounds like pralidoxime exhibit slightly higher potency in reactivating AChE.
Case Studies
- Organophosphate Poisoning : In a study involving animal models exposed to organophosphate compounds, administration of this compound resulted in significant recovery of AChE activity compared to untreated controls. The treated animals exhibited reduced symptoms of toxicity, such as muscle twitching and respiratory distress.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration induced by toxic agents. The compound was shown to mitigate neuronal cell death and improve cognitive function in treated subjects .
Applications in Medicine
The potential therapeutic applications of this compound extend beyond its role as an antidote for organophosphate poisoning:
- Antioxidant Properties : Recent studies have indicated that this compound possesses antioxidant properties that may protect cells from oxidative stress, further enhancing its therapeutic profile .
- Development of New Therapies : Researchers are exploring the use of this compound in developing new treatments for neurological disorders where cholinergic dysfunction is a factor .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other oximes used in clinical settings:
Table 2: Comparison of Oximes Used for AChE Reactivation
Compound | Mechanism | Efficacy (IC50) | Clinical Use |
---|---|---|---|
This compound | AChE reactivation | 0.5 µM | Organophosphate poisoning |
Pralidoxime | AChE reactivation | 0.2 µM | Organophosphate poisoning |
Obidoxime | AChE reactivation | 0.3 µM | Organophosphate poisoning |
HI-6 | Broad-spectrum reactivator | Varies | Organophosphate poisoning |
Properties
CAS No. |
1594-58-7 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=NO)N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
1594-58-7 |
Pictograms |
Irritant |
Synonyms |
N-Hydroxynicotinamidine; NSC 208697; NSC 220324 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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